molecular formula C21H22FNO5S2 B3438133 [1,2-bis(propylsulfonyl)-3-indolizinyl](4-fluorophenyl)methanone

[1,2-bis(propylsulfonyl)-3-indolizinyl](4-fluorophenyl)methanone

Cat. No. B3438133
M. Wt: 451.5 g/mol
InChI Key: WMTDYNNCQPHPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,2-bis(propylsulfonyl)-3-indolizinyl](4-fluorophenyl)methanone, commonly known as BPIFM, is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that has been used to study the mechanism of action of various proteins and enzymes. BPIFM has shown promising results in the field of drug discovery and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BPIFM involves the inhibition of protein kinases. Kinases are enzymes that play a crucial role in cell signaling pathways. By inhibiting the activity of kinases, BPIFM can disrupt these pathways and affect cellular processes such as cell growth and division. BPIFM has also been shown to inhibit the activity of other proteins, such as the NLRP3 inflammasome, which is involved in the immune response.
Biochemical and Physiological Effects:
BPIFM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. BPIFM has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, BPIFM has been shown to improve glucose metabolism and insulin sensitivity in obese mice.

Advantages and Limitations for Lab Experiments

The use of BPIFM in scientific research has several advantages. It is a small molecule inhibitor that can be easily synthesized in a laboratory setting. BPIFM has been shown to be effective in inhibiting the activity of several kinases and other proteins, making it a useful tool for studying their function. However, there are also limitations to the use of BPIFM. Its effects may be non-specific, and it may also have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of BPIFM. One area of interest is the development of more specific inhibitors that can target individual kinases or proteins. Additionally, BPIFM could be used in combination with other drugs to enhance their efficacy. Another area of interest is the study of BPIFM in animal models of disease, such as cancer and diabetes, to further understand its potential therapeutic applications.
Conclusion:
In conclusion, [1,2-bis(propylsulfonyl)-3-indolizinyl](4-fluorophenyl)methanone is a small molecule inhibitor that has shown promising results in scientific research. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While there are limitations to its use, BPIFM remains a valuable tool for studying the function of proteins and enzymes and has the potential to lead to the development of new drugs.

Scientific Research Applications

BPIFM has been extensively studied for its scientific research applications. It has been used as a tool to study the mechanism of action of various proteins and enzymes. BPIFM has been shown to inhibit the activity of several kinases, including PAK1, PAK2, and PAK4. It has also been used to study the function of other proteins, such as the NLRP3 inflammasome.

properties

IUPAC Name

[1,2-bis(propylsulfonyl)indolizin-3-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO5S2/c1-3-13-29(25,26)20-17-7-5-6-12-23(17)18(21(20)30(27,28)14-4-2)19(24)15-8-10-16(22)11-9-15/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTDYNNCQPHPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2-bis(propylsulfonyl)-3-indolizinyl](4-fluorophenyl)methanone
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